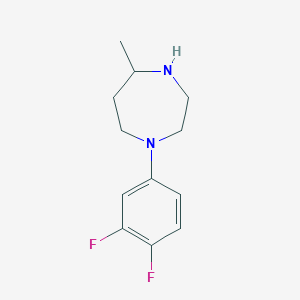

1-(3,4-Difluorophenyl)-5-methyl-1,4-diazepane

Description

1-(3,4-Difluorophenyl)-5-methyl-1,4-diazepane (CAS: 1206593-25-0) is a diazepane derivative featuring a 3,4-difluorophenyl substituent at position 1 and a methyl group at position 5. The fluorine atoms on the phenyl ring enhance metabolic stability and modulate electronic properties, making this compound a candidate for pharmacological studies.

Properties

Molecular Formula |

C12H16F2N2 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

1-(3,4-difluorophenyl)-5-methyl-1,4-diazepane |

InChI |

InChI=1S/C12H16F2N2/c1-9-4-6-16(7-5-15-9)10-2-3-11(13)12(14)8-10/h2-3,8-9,15H,4-7H2,1H3 |

InChI Key |

ISQQPGHDUXGGKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CCN1)C2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The synthesis of 1-(3,4-Difluorophenyl)-5-methyl-1,4-diazepane generally involves:

- Formation of the diazepane ring via cyclization of suitable diamine precursors.

- Introduction of the difluorophenyl group through aromatic substitution or cross-coupling reactions.

- Methylation at the 5-position of the diazepane ring.

- Enantioselective control to obtain the desired stereochemistry, especially when chiral centers are involved.

Enantioselective Synthesis and Chiral Control

The synthesis of This compound with high enantioselectivity can be achieved through organocatalytic asymmetric reactions, as demonstrated in recent literature. For example, the use of chiral phosphoric acids catalyzing three-component reactions involving aldehydes, diamines, and cyclohexane-1,3-diones has been shown to produce chiral diazepine derivatives with high enantiomeric excess.

- Employ chiral catalysts such as SPINOL-derived phosphoric acids.

- Conduct multicomponent reactions to assemble the diazepine core with stereocontrol.

- Follow with functionalization steps to introduce the difluorophenyl and methyl groups.

Data Table Summarizing the Synthesis Pathway

Notes and Considerations

- Safety: Use of flammable and toxic reagents such as methyl iodide requires proper handling.

- Yield Optimization: Mild reaction conditions and purification techniques such as chromatography are essential for high purity.

- Industrial Scale: Processes involving palladium catalysis and multicomponent reactions are scalable with appropriate optimization.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)-5-methyl-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated phenyl ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

1-(3,4-Difluorophenyl)-5-methyl-1,4-diazepane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-5-methyl-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

1-(3,5-Difluorophenyl)-5-methyl-1,4-diazepane

- Structure : Differs in fluorine substitution (3,5-difluoro vs. 3,4-difluoro).

- This compound is also discontinued, suggesting similar synthesis or stability challenges .

1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane (CAS: 1542097-09-5)

- Structure : Chlorine replaces fluorine at the 3,4-positions.

- Implications : Chlorine’s larger size and higher lipophilicity may improve membrane permeability but reduce metabolic stability. Molecular weight increases to 259.17 g/mol (vs. ~234 g/mol for the difluoro analog) .

7-(4-Fluoro-3-methoxyphenyl)-2,3-dihydro-5-methyl-1H-1,4-diazepine (CAS: 63185-31-9)

- Structure : Incorporates a methoxy group and partial saturation (2,3-dihydro).

- Implications: Methoxy enhances solubility but may introduce metabolic liabilities (e.g., demethylation).

Functional Group Modifications

(R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate

- Structure : A benzyl ester replaces the difluorophenyl group.

- Stereochemistry (R-configuration) may influence chiral recognition in biological systems .

1-Phenyl-[1,4]diazepane Derivatives

Research Implications and Trends

- Fluorine vs. Chlorine : Fluorinated analogs prioritize metabolic stability and electronegativity, while chlorinated derivatives emphasize lipophilicity and potency.

- Ring Saturation : Fully saturated diazepanes (e.g., 1-(3,4-difluorophenyl) analog) offer greater conformational flexibility compared to 2,3-dihydro variants, impacting target selectivity.

- Synthetic Challenges : Discontinuation of multiple analogs (e.g., 3,4-difluoro and 3,5-difluoro derivatives) suggests hurdles in large-scale synthesis or purification .

Biological Activity

1-(3,4-Difluorophenyl)-5-methyl-1,4-diazepane is a synthetic organic compound belonging to the diazepane class, characterized by a diazepane ring substituted with a 3,4-difluorophenyl group and a methyl group at the 5-position. This unique structure provides distinct chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Chemical Structure and Properties

The compound's structure is defined as follows:

- Chemical Formula : C12H14F2N2

- Molecular Weight : 224.25 g/mol

The presence of fluorine atoms enhances lipophilicity and stability, potentially leading to improved pharmacokinetic properties. The specific substitution pattern on the phenyl ring influences both its chemical reactivity and biological activity compared to other similar compounds.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest activity against various pathogens, indicating potential as an antimicrobial agent.

- Antiviral Activity : The compound may interact with viral targets, although specific mechanisms remain to be elucidated.

- Interaction with Neurotransmitter Receptors : Initial findings suggest that this compound may interact with serotonin and dopamine receptors, which are critical for mood regulation.

The mechanism of action is hypothesized to involve binding to specific molecular targets such as enzymes or receptors. This interaction may modulate biological pathways relevant to its therapeutic effects. Further studies are necessary to elucidate the precise mechanisms and potential side effects associated with its use in therapeutic contexts.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2,3-Difluorophenyl)-5-methyl-1,4-diazepane | Substituted at the 2 and 3 positions | Different fluorine substitution affects reactivity |

| 1-(2,5-Difluorophenyl)-5-methyl-1,4-diazepane | Substituted at the 2 and 5 positions | Variation in biological activity due to substitution |

| 1-(2,4-Difluorophenyl)(2-methylphenyl)-5-methyl-1,4-diazepane | Multiple substitutions on the phenyl rings | Enhanced stability and potential for diverse reactivity |

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring. This arrangement influences both its chemical reactivity and biological activity compared to other similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of diazepane derivatives:

- Anticancer Activity : In related research on diazepane derivatives, compounds have shown significant anticancer properties against various cancer cell lines. For instance, certain diazepane analogues demonstrated IC50 values in the low micromolar range against breast cancer cell lines .

- Pharmacological Profiles : In a study evaluating diazepane compounds for their pharmacological profiles, it was noted that modifications in the diazepane structure could lead to enhanced receptor binding affinities and improved therapeutic indices .

Q & A

Q. What experimental controls are critical when evaluating the compound’s selectivity across receptor subtypes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.